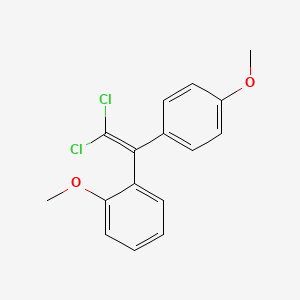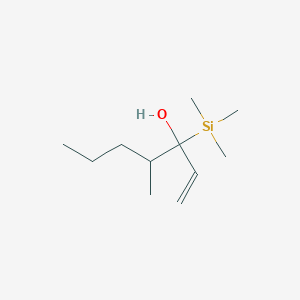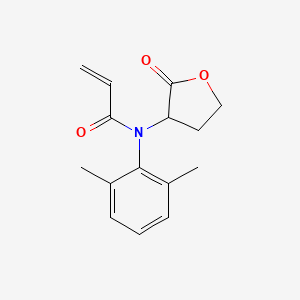
1,3-Dichloro-5,5-di(p-tolyl)hydantoin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-5,5-di(p-tolyl)hydantoin is a chemical compound known for its unique structure and properties. It belongs to the class of hydantoins, which are heterocyclic organic compounds. This compound is characterized by the presence of two chlorine atoms and two p-tolyl groups attached to the hydantoin ring. It has applications in various fields, including organic synthesis and industrial processes.
準備方法
The synthesis of 1,3-Dichloro-5,5-di(p-tolyl)hydantoin typically involves the chlorination of 5,5-di(p-tolyl)hydantoin. The reaction is carried out using chlorine gas or other chlorinating agents under controlled conditions. The process requires careful monitoring of temperature and reaction time to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale chlorination reactors and advanced purification techniques to achieve the required quality standards.
化学反応の分析
1,3-Dichloro-5,5-di(p-tolyl)hydantoin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,3-Dichloro-5,5-di(p-tolyl)hydantoin has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.
作用機序
The mechanism of action of 1,3-Dichloro-5,5-di(p-tolyl)hydantoin involves its interaction with molecular targets through its chlorine atoms and hydantoin ring. It can act as an oxidizing agent, facilitating various chemical transformations. The molecular pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
1,3-Dichloro-5,5-di(p-tolyl)hydantoin can be compared with other similar compounds such as:
1,3-Dichloro-5,5-dimethylhydantoin: Known for its use as a disinfectant and bleaching agent.
1,3-Dichloro-5,5-diphenylhydantoin: Used in organic synthesis and as an intermediate in pharmaceutical production. The uniqueness of this compound lies in its specific structural features and the presence of p-tolyl groups, which impart distinct chemical properties and reactivity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
特性
| 74038-61-2 | |
分子式 |
C17H14Cl2N2O2 |
分子量 |
349.2 g/mol |
IUPAC名 |
1,3-dichloro-5,5-bis(4-methylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-11-3-7-13(8-4-11)17(14-9-5-12(2)6-10-14)15(22)20(18)16(23)21(17)19/h3-10H,1-2H3 |
InChIキー |
IUEJQVWYVVUZAX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2Cl)Cl)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[3-(1H-Pyrazol-1-yl)propoxy]phenol](/img/structure/B14439104.png)
